An In-depth Technical Guide on (3-Bromobenzyl)dimethylamine: Chemical Properties and Reactivity
An In-depth Technical Guide on (3-Bromobenzyl)dimethylamine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of (3-Bromobenzyl)dimethylamine. The information is curated for professionals in research and development, particularly those in the fields of organic synthesis and medicinal chemistry.
Chemical and Physical Properties
(3-Bromobenzyl)dimethylamine, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine. Its core structure consists of a benzene ring substituted with a bromine atom at the meta position and a dimethylaminomethyl group. This combination of a reactive halogen and a tertiary amine functional group makes it a versatile intermediate in organic synthesis.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1][3] |
| CAS Number | 4885-18-1 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 227 °C at 760 mmHg; 105-108 °C at 9.8 Torr; 118 °C at 20 mmHg | [1][2][4] |
| Density | 1.32 g/cm³ | [2] |
| Melting Point | 139-141 °C | [1] |
| Flash Point | 91.1 °C | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | [5] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the dimethylamino group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (Ar-CH₂-N) would likely be a singlet around δ 3.4-3.6 ppm. The six protons of the two methyl groups will likely appear as a singlet further upfield, around δ 2.2-2.3 ppm.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbons. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The benzylic carbon is expected around δ 63-65 ppm, and the methyl carbons around δ 45 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine is expected in the 1260-1030 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond, leading to fragments corresponding to the bromobenzyl cation and the dimethylaminomethyl radical or cation.
Reactivity and Synthetic Applications
(3-Bromobenzyl)dimethylamine is a valuable building block in organic synthesis due to the presence of two key reactive sites: the aryl bromide and the tertiary amine.
Reactions at the Aryl Bromide Position
The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, making it a useful handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
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Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety can readily participate in well-established palladium-catalyzed reactions such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, leading to the synthesis of substituted biaryls.
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form a new C-N bond, yielding more complex aromatic amines.
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Heck Reaction: Reaction with alkenes to form substituted alkenes.
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Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a powerful nucleophile and can be used to form new C-C bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.
Reactions Involving the Dimethylamine Group
The tertiary amine group is basic and can undergo reactions typical of this functional group.
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Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary ammonium salts. These salts can have applications as phase-transfer catalysts or possess biological activity.
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Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.
The interplay of these reactive sites allows for the synthesis of a diverse range of complex molecules, making (3-Bromobenzyl)dimethylamine a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Benzylamines, in general, are important precursors in the production of various active pharmaceutical ingredients (APIs).[6][7]
Experimental Protocols
Synthesis of (3-Bromobenzyl)dimethylamine
A common method for the synthesis of (3-Bromobenzyl)dimethylamine is the reaction of 3-bromobenzyl bromide with dimethylamine.[1][4]
Procedure:
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To a solution of 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at 5 °C, add dimethylamine (51.4 g, 1.14 mol).
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After the reaction is complete, acidify the mixture with hydrochloric acid.
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Extract the mixture with aqueous 3N hydrochloric acid.
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Make the aqueous extracts alkaline with aqueous potassium hydroxide.
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An oily product will separate out. Isolate this oil and purify it by distillation to yield (3-Bromobenzyl)dimethylamine.
A reported yield for this reaction is 65 g (80%), with a boiling point of 118 °C at 20 mmHg.[4]
Caption: Synthesis of (3-Bromobenzyl)dimethylamine.
Logical Relationships in Reactivity
The dual reactivity of (3-Bromobenzyl)dimethylamine allows for sequential or orthogonal synthetic strategies. For instance, a cross-coupling reaction can be performed at the aryl bromide position, followed by a reaction at the tertiary amine, or vice versa. The choice of reaction sequence will depend on the compatibility of the functional groups in the desired target molecule with the reaction conditions.
Caption: Reactivity pathways of (3-Bromobenzyl)dimethylamine.
This guide serves as a foundational resource for understanding the chemical properties and synthetic utility of (3-Bromobenzyl)dimethylamine. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature.
References
- 1. (3-BROMOBENZYL)DIMETHYLAMINE | 4885-18-1 [chemicalbook.com]
- 2. (3-BROMOBENZYL)DIMETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
